Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate
Description
Molecular Formula: C₉H₁₃BrN₂O₃ CAS No.: 1197469-07-0 Molecular Weight: 330.24 g/mol This compound features a 1,2-oxazole ring substituted with a bromine atom at the 3-position and a tert-butyl carbamate group at the 5-position. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the bromine substituent and the stability of the carbamate group .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h4H,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHNSWNFWWSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307781-69-5 | |
| Record name | tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate involves several steps. One common method includes the reaction of 3-bromo-1,2-oxazole with tert-butyl carbamate under specific conditions . The reaction typically requires a catalyst and is conducted in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate
- Molecular Formula : C₉H₁₃N₃O₄
- CAS No.: 1803603-93-1
- Key Difference : Bromine replaced with a carbamoyl (-CONH₂) group.
- Reduced electrophilicity compared to the brominated analog, making it less reactive in nucleophilic substitution reactions .
tert-Butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
- Molecular Formula : C₁₂H₁₈N₂O₃
- CAS No.: 1384595-91-8
- Key Differences :
- Cyclopropyl and methyl groups at the 5- and 3-positions, respectively.
- Substituent positions altered (4-yl vs. 5-yl).
- Methyl group enhances lipophilicity, affecting membrane permeability in biological systems .
Heterocycle Modifications
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
- Molecular Formula : C₇H₁₀BrN₃O₂S
- CAS No.: 1101173-94-7
- Key Difference : Oxazole replaced with a 1,2,4-thiadiazole ring.
- Impact :
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate
- Molecular Formula : C₁₃H₁₅N₃O₃
- CAS No.: Not explicitly listed (see ).
- Key Difference: Oxazole fused to a benzene ring (benzoxazole) with an amino substituent.
- Impact: Extended conjugation enhances UV absorption, useful in spectroscopic analysis . Amino group enables further functionalization (e.g., acylation), broadening synthetic utility .
Saturation and Functional Group Additions
tert-Butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
- Molecular Formula : C₁₆H₂₂N₂O₄
- CAS No.: 1193024-89-3
- Key Differences :
- Dihydrooxazole (partially saturated) with a 4-methoxyphenyl group.
- Methoxy group enhances electron-donating effects, stabilizing positive charges in intermediates .
Research Implications
- Synthetic Utility : The brominated oxazole derivative is preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the carbamoyl analog is suited for H-bond-driven crystal engineering .
- Biological Relevance : Thiadiazole and benzoxazole analogs may exhibit improved pharmacokinetic profiles due to heteroatom effects and extended conjugation .
Biological Activity
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₁₃BrN₂O₃
Molecular Weight: 263.12 g/mol
IUPAC Name: this compound
CAS Number: 2287334-02-3
The compound features a tert-butyl group, a bromine atom at the 3-position of the oxazole ring, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring and the bromine substituent are believed to play crucial roles in its reactivity and interaction with enzymes or cellular components.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Receptors: It may bind to various receptors, affecting signal transduction pathways that regulate physiological processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The specific pathways affected include those related to cell cycle regulation and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent . -
Anticancer Activity:
In a study assessing the effect on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl N-(3-bromoethyl)carbamate | Moderate antimicrobial activity | Lacks oxazole ring |
| Tert-butyl N-(3-bromoacrylamide) | Anticancer properties | Different functional groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
